molecular formula C4H9NO2 B1203203 (3S,4S)-pyrrolidine-3,4-diol CAS No. 90481-32-6

(3S,4S)-pyrrolidine-3,4-diol

Cat. No.: B1203203
CAS No.: 90481-32-6
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-IMJSIDKUSA-N
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Description

(3S,4S)-pyrrolidine-3,4-diol is a chiral organic compound with the molecular formula C4H9NO2 It is a derivative of pyrrolidine, featuring hydroxyl groups at the 3rd and 4th positions

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3S,4S)-pyrrolidine-3,4-diol plays a vital role in biochemical reactions, particularly in the context of glycosylation and glycan interactions. It interacts with enzymes such as aldolase, which is involved in glycolysis and gluconeogenesis . The compound’s interaction with aldolase is stereoselective, retaining the D-GAP 2R configuration and yielding D-FBP with the configuration: 3S, 4S, 5R . This interaction highlights the importance of this compound in maintaining the chirality of biochemical products.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is evident in its ability to modulate the activity of glycosaminoglycans (GAGs), which are involved in cell adhesion, signaling, and protection . By interacting with GAGs, this compound can affect cellular communication and response to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereoselective interaction with aldolase is a key aspect of its mechanism of action . Additionally, this compound can modulate the activity of enzymes involved in glycosylation, thereby influencing the structure and function of glycoproteins and glycolipids.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cellular function and metabolic activity . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and gluconeogenesis . The compound interacts with enzymes such as aldolase, which catalyzes the formation of D-fructose-1,6-bisphosphate from dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate . These interactions are crucial for maintaining metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles based on its interactions with cellular machinery. This localization is essential for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-pyrrolidine-3,4-diol typically involves the reduction of a suitable precursor. One common method is the reduction of 3,4-dihydroxypyrrolidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 3,4-dihydroxypyrrolidine. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of pyrrolidine derivatives with different substituents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,4-dioxopyrrolidine, while reduction can produce various substituted pyrrolidines.

Scientific Research Applications

(3S,4S)-pyrrolidine-3,4-diol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

    Industrial Applications: The compound is utilized in the production of fine chemicals and as a precursor for various industrial products.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-pyrrolidine-3,4-diol: The enantiomer of (3S,4S)-pyrrolidine-3,4-diol, with similar chemical properties but different biological activity.

    Pyrrolidine-2,5-diol: A related compound with hydroxyl groups at different positions, leading to distinct reactivity and applications.

    3,4-Dihydroxypyrrolidine: The precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomers and other pyrrolidine derivatives. This makes it a valuable compound in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(3S,4S)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238179
Record name 1,4-Dideoxy-1,4-iminothreitol
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow liquid with an ammoniacal odor; [CAMEO]
Record name Diaminopolypropylene glycol
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CAS No.

90481-32-6, 9046-10-0
Record name 1,4-Dideoxy-1,4-iminothreitol
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Record name Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)-
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Record name Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia
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Record name (3S,4S)-pyrrolidine-3,4-diol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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